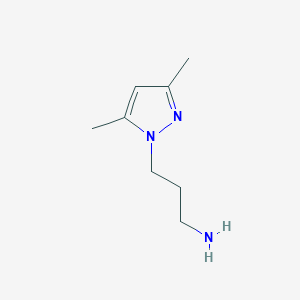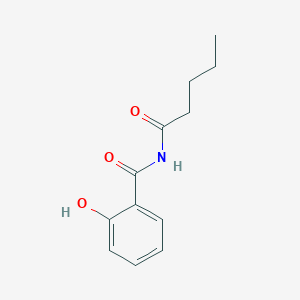
2-(3,5-二甲基异恶唑-4-基)乙酸
描述
2-(3,5-Dimethylisoxazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,5-Dimethylisoxazol-4-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3,5-Dimethylisoxazol-4-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Dimethylisoxazol-4-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与化学性质
一项研究展示了 N-[(9-乙基-9H-咔唑-3-基)亚甲基]-3,4-二甲基异恶唑-5-胺的合成,展示了 3,5-二甲基异恶唑衍生物在形成新化合物中的应用,并进行了详细的光谱分析以确认结构 (عبدالله محمد عسيري 等人,2010 年)。
生物活性
另一个研究方向涉及研究 1,2,4-三唑衍生物,包括 2-(1,2,4-三唑-3-基硫代)乙酸的酯,以了解它们的镇痛、抗精神病、利尿、抗炎和抗菌活性。这项研究突出了源自异恶唑基乙酸的化合物的治疗潜力,合成了系列酯以探索它们的急性毒性和生物学效应 (V. A. Salionov,2015 年)。
抗肿瘤活性
最近的研究集中在使用双(吡唑-1-基)乙酸的衍生物(包括双(3,5-二甲基吡唑-1-基)乙酸)开发银(I)配合物,以创建具有显着抗肿瘤活性的化合物。这项研究证明了异恶唑基乙酸衍生物在癌症治疗中的效用,对小细胞肺癌 (SCLC) 具有特定的疗效,为化学治疗的发展提出了一个有希望的途径 (M. Pellei 等人,2023 年)。
材料科学
在材料科学领域,半刚性配体 1,4-双((3,5-二甲基异恶唑-4-基)甲基)苯已被用于研究笼和配位网络的固态相互转化。这项工作举例说明了异恶唑基乙酸衍生物在创建具有复杂结构的应用,这些结构在催化、分子识别或作为进一步化学改性的支架中具有潜在应用 (A. Burrows 等人,2010 年)。
安全和危害
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用机制
Target of Action
The primary targets of 2-(3,5-Dimethylisoxazol-4-yl)acetic acid are the bromodomains BRD4(1) and BRD2(1) . These bromodomains are proteins that recognize and bind to acetylated lysine residues on histone tails, playing a crucial role in gene regulation.
Mode of Action
2-(3,5-Dimethylisoxazol-4-yl)acetic acid acts as an acetyl-lysine-mimetic ligand . It binds to the bromodomains BRD4(1) and BRD2(1), inhibiting their activity. This interaction results in changes in gene expression, as these bromodomains are no longer able to recognize and bind to acetylated lysine residues on histone tails .
Biochemical Pathways
The inhibition of BRD4(1) and BRD2(1) by 2-(3,5-Dimethylisoxazol-4-yl)acetic acid affects various biochemical pathways. These pathways are involved in gene regulation, and their disruption can have downstream effects on cellular processes such as cell proliferation and differentiation .
Pharmacokinetics
It is suggested that this compound has high gi absorption and is bbb permeant . These properties could impact the bioavailability of the compound, influencing its effectiveness in the body .
Result of Action
The molecular and cellular effects of 2-(3,5-Dimethylisoxazol-4-yl)acetic acid’s action are related to its inhibition of BRD4(1) and BRD2(1). By inhibiting these bromodomains, the compound disrupts gene regulation processes, potentially leading to changes in cell behavior .
生化分析
Biochemical Properties
2-(3,5-Dimethylisoxazol-4-yl)acetic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as a ligand for bromodomains, which are protein domains that recognize acetylated lysine residues on histone tails. The 3,5-dimethylisoxazole moiety of the compound acts as an acetyl-lysine bioisostere, allowing it to displace acetylated histone-mimicking peptides from bromodomains . This interaction can influence gene expression by modulating the binding of bromodomains to chromatin.
Cellular Effects
The effects of 2-(3,5-Dimethylisoxazol-4-yl)acetic acid on various types of cells and cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. By interacting with bromodomains, the compound can alter the transcription of genes regulated by these domains. This can lead to changes in cell proliferation, differentiation, and apoptosis. Additionally, the compound’s influence on histone acetylation can affect chromatin structure and gene accessibility .
Molecular Mechanism
At the molecular level, 2-(3,5-Dimethylisoxazol-4-yl)acetic acid exerts its effects through binding interactions with bromodomains. The 3,5-dimethylisoxazole moiety mimics the acetyl-lysine residue, allowing the compound to compete with natural acetylated peptides for bromodomain binding sites. This competitive inhibition can prevent the recruitment of bromodomain-containing proteins to chromatin, thereby altering gene expression patterns . Additionally, the compound may influence other acetylation-dependent processes within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,5-Dimethylisoxazol-4-yl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on gene expression and cellular metabolism, although the specific outcomes can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 2-(3,5-Dimethylisoxazol-4-yl)acetic acid in animal models are dose-dependent. At lower doses, the compound can modulate gene expression and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and increased apoptosis . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Careful dosage optimization is essential to balance efficacy and safety in experimental studies.
Metabolic Pathways
2-(3,5-Dimethylisoxazol-4-yl)acetic acid is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The compound can be metabolized by enzymes that recognize its isoxazole and acetic acid moieties. These metabolic processes can influence the compound’s bioavailability and activity within the cell . Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its broader impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(3,5-Dimethylisoxazol-4-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interactions with these transporters can affect its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s overall biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(3,5-Dimethylisoxazol-4-yl)acetic acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects For example, its interaction with bromodomains may localize it to the nucleus, where it can modulate chromatin structure and gene expression
属性
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-4-6(3-7(9)10)5(2)11-8-4/h3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEONKMXUCHNYRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366237 | |
| Record name | (3,5-Dimethyl-1,2-oxazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2510-27-2 | |
| Record name | (3,5-Dimethylisoxazol-4-yl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2510-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dimethyl-1,2-oxazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethyl-1,2-oxazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








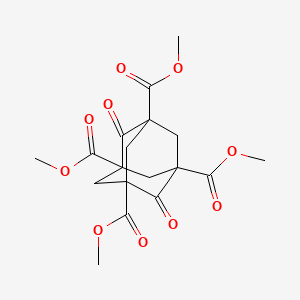


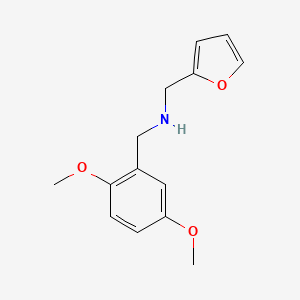
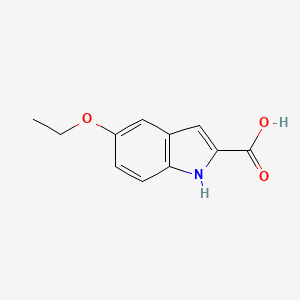
![1-[3-(2-Chlorophenoxy)propyl]piperazine](/img/structure/B1299233.png)
